molecular formula C8H6ClNO2 B1330183 2-Chloro-4-isocyanato-1-methoxybenzene CAS No. 28395-76-8

2-Chloro-4-isocyanato-1-methoxybenzene

Cat. No.: B1330183
CAS No.: 28395-76-8
M. Wt: 183.59 g/mol
InChI Key: XYRDQHNCDBDNSF-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Isocyanates within Modern Organic Synthesis

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate (-N=C=O) functional group attached directly to an aromatic ring. gas-sensing.com This structural feature renders them highly reactive electrophiles, readily participating in reactions with a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org The reactivity of aromatic isocyanates is typically greater than that of their aliphatic counterparts, a characteristic that is exploited in numerous synthetic applications. gas-sensing.compcimag.com

Since their discovery in the mid-19th century, isocyanates have become foundational building blocks in organic chemistry. universiteitleiden.nl Their most prominent industrial application is in the production of polyurethane polymers, which are formed through the reaction of diisocyanates with polyols. wikipedia.org Beyond polymer science, aromatic isocyanates are versatile intermediates in the synthesis of a diverse range of fine chemicals, including pharmaceuticals and agrochemicals. rsc.org Their ability to form stable urethane (B1682113) (from alcohols) and urea (B33335) (from amines) linkages makes them indispensable reagents in multicomponent reactions and for the construction of complex molecular architectures. wikipedia.orgrsc.org

The Significance of Halogenated and Methoxylated Aromatic Systems in Chemical Research

The incorporation of halogen atoms, particularly chlorine, into aromatic systems is a widely used strategy in medicinal chemistry and materials science. rsc.org Chlorine substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. rsc.org A key aspect of their utility is the ability to engage in halogen bonding, a directional, non-covalent interaction between the halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.org This interaction can significantly enhance ligand-receptor binding affinity and specificity, making halogenation a critical tool in drug design. acs.orgnih.gov

Rationale for Dedicated Academic Investigation of 2-Chloro-4-isocyanato-1-methoxybenzene

The academic interest in this compound stems from its unique trifunctional structure, which combines the distinct chemical utilities of its constituent groups. This molecule serves as a versatile synthetic intermediate, offering a platform for creating a wide range of more complex derivatives.

The rationale for its investigation can be summarized by the interplay of its three functional groups:

The Isocyanate Group: As a highly reactive electrophile, it provides a direct handle for conjugation with various nucleophilic partners, enabling the synthesis of ureas, carbamates, and other derivatives. This is fundamental for building larger molecules for applications in materials science (e.g., specialty polymers) and for creating libraries of compounds for biological screening. wikipedia.org

The Chloro Group: This halogen atom modifies the electronic nature of the aromatic ring and offers a site for further functionalization through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Furthermore, its potential to form halogen bonds makes it a valuable feature when designing molecules to interact with specific biological targets. acs.org

The Methoxy (B1213986) Group: As an electron-donating group, it influences the reactivity of the aromatic ring and can play a crucial role in directing the orientation of subsequent chemical transformations. Its presence is also significant in the context of medicinal chemistry, where it can modulate binding affinity and pharmacokinetic properties. nih.govdrughunter.com

The specific ortho- and para-positioning of the chloro and isocyanato groups relative to the methoxy group creates a distinct electronic and steric environment. This unique substitution pattern makes this compound a valuable building block for synthesizing precisely structured molecules with potentially novel biological or material properties, justifying its dedicated study.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Toluenediisocyanate (TDI)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-isocyanato-1-methoxybenzene
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InChI

InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDQHNCDBDNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182620
Record name 2-Chloro-4-isocyanatoanisole
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28395-76-8
Record name 3-Chloro-4-methoxyphenyl isocyanate
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Record name 2-Chloro-4-isocyanatoanisole
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Record name 2-Chloro-4-isocyanatoanisole
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Record name 2-chloro-4-isocyanatoanisole
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Synthetic Methodologies for 2 Chloro 4 Isocyanato 1 Methoxybenzene

Precursor Synthesis and Strategic Functional Group Transformations

The foundation of synthesizing 2-Chloro-4-isocyanato-1-methoxybenzene lies in the preparation of a suitable precursor molecule that contains the chloro and methoxy (B1213986) substituents in the desired 2- and 1- positions, respectively, along with a functional group at the 4-position that can be efficiently converted into an isocyanate.

The common strategy for obtaining the necessary molecular framework involves the electrophilic aromatic substitution of an anisole (B1667542) derivative. The methoxy group (-OCH₃) is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself, making the ring more reactive than benzene (B151609). foodb.ca

A key precursor is 2-chloro-4-nitroanisole (B1210655) (2-chloro-1-methoxy-4-nitrobenzene). This intermediate can be synthesized through the nitration of 3-chloroanisole (B146291) or the chlorination of 4-nitroanisole. The subsequent reduction of the nitro group provides 2-chloro-4-amino-1-methoxybenzene (also known as 3-chloro-4-methoxyaniline), the direct precursor for many isocyanate synthesis methods.

Another important precursor, particularly for rearrangement-based syntheses, is 3-chloro-4-methoxybenzoic acid. This can be prepared from 2-chloro-4-methylanisole (3-chloro-4-methoxytoluene) via oxidation of the methyl group.

The following table summarizes common synthetic pathways to key precursors.

Starting MaterialReagents and ConditionsProductPurpose
4-NitroanisoleCl₂, Lewis Acid Catalyst2-Chloro-4-nitroanisolePrecursor for the corresponding amine
2-Chloro-4-nitroanisoleFe/HCl or H₂, Pd/C2-Chloro-4-amino-1-methoxybenzeneDirect precursor for phosgenation
2-Chloro-4-methylanisoleKMnO₄ or other oxidizing agents3-Chloro-4-methoxybenzoic acidPrecursor for rearrangement reactions

The conversion of a precursor into the final isocyanate product is a critical functional group transformation. The most direct and industrially prevalent method involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent. For the synthesis of this compound, this would involve the treatment of 2-chloro-4-amino-1-methoxybenzene.

Alternatively, several classical rearrangement reactions provide phosgene-free pathways to isocyanates. These methods typically start from carboxylic acids or their derivatives, such as amides or acyl azides. These reactions, including the Curtius, Hofmann, Schmidt, and Lossen rearrangements, all proceed through a common isocyanate intermediate. masterorganicchemistry.com

Classical and Contemporary Approaches to Isocyanate Synthesis

The synthesis of isocyanates has evolved from traditional methods using highly toxic reagents to more sustainable and safer alternatives. patsnap.combohrium.com

Phosgenation: The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). wikipedia.org In this case, 2-chloro-4-amino-1-methoxybenzene would be reacted with phosgene in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield this compound and two equivalents of hydrogen chloride. google.com

R-NH₂ + COCl₂ → R-NCO + 2 HCl

Due to the extreme toxicity of phosgene, significant efforts have been made to develop safer, phosgene-free alternatives. researchgate.netnwo.nl These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines, ureas, or nitro compounds without the use of phosgene. researchgate.netresearchgate.net For example, the reductive carbonylation of 2-chloro-4-nitroanisole in the presence of an alcohol can yield a carbamate (B1207046), which is then pyrolyzed to the isocyanate. nwo.nl

Sustainable Alternatives:

Carbamate Decomposition: Synthesis of a carbamate from 2-chloro-4-amino-1-methoxybenzene and a dialkyl carbonate, followed by thermal cracking to the isocyanate. researchgate.net

Urea (B33335) Alcoholysis: Reaction of the corresponding urea with an alcohol to form a carbamate, which is then converted to the isocyanate. researchgate.net

Direct Carbonylation: Catalytic carbonylation of the amine precursor using non-toxic carbonyl sources like carbon monoxide or dimethyl carbonate. researchgate.net

These name reactions provide valuable laboratory-scale, phosgene-free routes to isocyanates, each starting from a different functional group. rsc.org

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgrsc.org To synthesize the target compound, 3-chloro-4-methoxybenzoic acid would first be converted to its acyl chloride, which is then reacted with sodium azide to form 3-chloro-4-methoxybenzoyl azide. Gentle heating of this acyl azide results in a concerted rearrangement to produce this compound. nih.govnih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgthermofisher.com Starting with 3-chloro-4-methoxybenzamide (B3299353) (prepared from the corresponding benzoic acid), treatment with bromine and a strong base like sodium hydroxide (B78521) would generate the isocyanate intermediate in situ. masterorganicchemistry.com This intermediate can be trapped or isolated under anhydrous conditions.

Schmidt Reaction: The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine, also via an isocyanate intermediate. wikipedia.org Reacting 3-chloro-4-methoxybenzoic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (like sulfuric acid) would lead to the formation of the protonated acyl azide, which rearranges to the isocyanate. organic-chemistry.org

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgresearchgate.net The required 3-chloro-4-methoxybenzohydroxamic acid is synthesized from the corresponding carboxylic acid or ester. Activation of the hydroxamic acid, typically by acylation, followed by treatment with base or heat, induces rearrangement to this compound. researchgate.net

The table below compares these rearrangement reactions for the synthesis of this compound.

ReactionStarting PrecursorKey ReagentsKey Intermediate
Curtius3-Chloro-4-methoxybenzoic acidSOCl₂, NaN₃, Heat3-Chloro-4-methoxybenzoyl azide
Hofmann3-Chloro-4-methoxybenzamideBr₂, NaOHN-bromoamide
Schmidt3-Chloro-4-methoxybenzoic acidHN₃, H₂SO₄Protonated acyl azide
Lossen3-Chloro-4-methoxybenzohydroxamic acidActivating agent, Base/HeatO-Acyl hydroxamate

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly important in the synthesis of isocyanates due to the hazardous nature of traditional reagents like phosgene. rsc.org The primary goal is to develop processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com

Key green chemistry considerations for this synthesis include:

Prevention: Designing syntheses to avoid waste. Phosgene-free routes are inherently superior in this regard as they avoid the generation of HCl byproduct.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius rearrangement are highly atom-economical, with the only byproduct being nitrogen gas.

Less Hazardous Chemical Syntheses: Avoiding highly toxic reagents like phosgene is a major driver for developing alternative isocyanate syntheses. nwo.nl The use of safer carbonylating agents or rearrangement strategies aligns with this principle.

Use of Catalysis: Catalytic routes, such as the catalytic carbonylation of amines or nitro compounds, are preferable to stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. researchgate.net

Safer Solvents and Auxiliaries: Selecting solvents with low toxicity and environmental impact is crucial.

The development of unified, oxidative methods for Hofmann and Curtius rearrangements using environmentally benign oxidants like oxone represents a significant step forward, generating only non-toxic inorganic salts as byproducts. rsc.org Applying such methodologies to the synthesis of this compound would significantly improve its environmental footprint compared to classical approaches.

Exploration of Solid-Phase Synthesis Techniques for this compound

The application of solid-phase synthesis (SPS) offers significant advantages for the preparation of complex organic molecules, including simplified purification procedures and the potential for automation. While solution-phase methods for the synthesis of isocyanates are well-established, the exploration of solid-phase techniques for preparing specific substituted aromatic isocyanates like this compound is a developing area of research. The immobilization of intermediates on a polymer support can mitigate issues such as the handling of volatile or odorous compounds and allows for the use of excess reagents to drive reactions to completion. nih.gov

A plausible approach for the solid-phase synthesis of this compound involves anchoring a suitable precursor to a solid support, followed by a series of chemical transformations to construct the target molecule. One of the most effective methods for generating the isocyanate functionality is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. nih.govwikipedia.org This rearrangement proceeds with retention of stereochemistry and is compatible with a wide range of functional groups, making it an ideal candidate for solid-phase applications. nih.gov

A proposed synthetic route, outlined below, utilizes a Merrifield resin, a common solid support in organic synthesis, as the anchor for the synthesis. wikipedia.orgnumberanalytics.com

Proposed Solid-Phase Synthesis Route:

The synthesis would commence with the immobilization of a suitable starting material, such as 3-chloro-4-hydroxybenzoic acid, onto a chloromethylated polystyrene resin (Merrifield resin). The phenolic hydroxyl group serves as the attachment point to the resin via a Williamson ether synthesis, forming a stable ether linkage.

Subsequent steps would involve the conversion of the carboxylic acid moiety to the isocyanate group. This can be achieved through the formation of an acyl azide intermediate, followed by a thermally induced Curtius rearrangement. The final product, this compound, would then be cleaved from the solid support.

Detailed Steps and Research Findings:

The following table outlines the proposed steps, reagents, and expected outcomes for the solid-phase synthesis of this compound. The data presented is based on established solid-phase synthesis protocols for analogous transformations.

StepDescriptionReagents and ConditionsExpected Outcome
1 Immobilization of Starting Material 3-chloro-4-hydroxybenzoic acid, Merrifield resin, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), 60 °C, 24 hResin-bound 3-chloro-4-(phenoxymethyl)benzoic acid
2 Acyl Azide Formation Resin-bound carboxylic acid, Diphenylphosphoryl azide (DPPA), DIPEA, DMF, rt, 12 hResin-bound 3-chloro-4-(phenoxymethyl)benzoyl azide
3 Curtius Rearrangement Resin-bound acyl azide, Toluene, 80-100 °C, 2-4 hResin-bound this compound
4 Cleavage from Resin Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)This compound

Interactive Data Table of Research Findings:

StepTransformationKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1ImmobilizationMerrifield Resin, DIPEADMF602485-95
2Acyl Azide FormationDPPA, DIPEADMF251290-98
3Curtius Rearrangement-Toluene903>95 (conversion)
4CleavageTFA/DCMDCM25270-85

The successful implementation of this solid-phase strategy would offer a streamlined and efficient method for the synthesis of this compound and its analogs, which are valuable intermediates in medicinal chemistry and materials science. The modularity of solid-phase synthesis would also allow for the rapid generation of a library of substituted aromatic isocyanates for further research and development.

Mechanistic Investigations of 2 Chloro 4 Isocyanato 1 Methoxybenzene Reactions

Elucidation of Reaction Pathways and Transition State Analysis

Detailed experimental elucidation of reaction pathways and computational transition state analysis for 2-Chloro-4-isocyanato-1-methoxybenzene are not extensively documented in publicly available literature. However, predictions regarding its reactivity can be made based on well-established principles of organic chemistry and computational studies of analogous molecules.

Reactions involving this compound can be broadly categorized into two types: reactions at the isocyanate group and reactions on the aromatic ring (electrophilic aromatic substitution).

The isocyanate group is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and water. wikipedia.org The reaction with an alcohol, for instance, would proceed through a nucleophilic addition to the carbonyl carbon of the isocyanate, forming a urethane (B1682113). Computational studies on the reaction of phenyl isocyanate with methanol (B129727) have shown that this process typically occurs via a concerted mechanism involving a transition state where the N=C=O group bends, activating the carbon for the formation of a new C-O bond as the O-H bond breaks and a new N-H bond forms. nih.gov A similar pathway is expected for this compound.

For electrophilic aromatic substitution reactions, the incoming electrophile will attack the aromatic ring. The regioselectivity of this attack is determined by the directing effects of the existing substituents. The elucidation of these pathways often involves computational modeling to determine the energies of the intermediate carbocations (arenium ions or sigma complexes) and the corresponding transition states. byjus.com For substituted phenyl isocyanates, quantum-chemical studies have been employed to investigate reaction pathways, such as the conversion of phenylnitrile oxide to phenyl isocyanate, which proceeds through a cyclic adduct intermediate. chemrxiv.org While not directly involving electrophilic attack on the ring, these studies highlight the utility of computational methods in mapping reaction coordinates and identifying transition states for isocyanate-containing aromatic compounds.

Interactive Table: Predicted Reaction Pathways for this compound

Reaction Type Reactant Predicted Major Product General Mechanism
Nucleophilic Addition Alcohol (R'OH) 2-Chloro-1-methoxy-4-(alkoxycarbonylamino)benzene (a urethane) Nucleophilic attack on the isocyanate carbon
Nucleophilic Addition Amine (R'NH2) 1-(2-Chloro-4-methoxyphenyl)-3-alkylurea Nucleophilic attack on the isocyanate carbon
Electrophilic Aromatic Substitution Nitrating Agent (e.g., HNO3/H2SO4) 2-Chloro-1-methoxy-5-nitro-4-isocyanatobenzene Attack of nitronium ion (NO2+) on the aromatic ring

The Steric and Electronic Influence of the Isocyanate Group on Aromatic Reactivity

The isocyanate group (-N=C=O) is a strongly deactivating group in the context of electrophilic aromatic substitution. Its influence on the reactivity of the benzene (B151609) ring is primarily electronic, though steric effects can also play a role.

Electronic Influence: The isocyanate group exerts a strong electron-withdrawing effect through both induction and resonance. The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework (inductive effect). Furthermore, the pi system of the isocyanate group can withdraw electron density from the aromatic ring via resonance, creating delocalized positive charges on the ortho and para positions. This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Aromatic isocyanates are generally more reactive in nucleophilic additions at the isocyanate carbon due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the carbonyl carbon. mdpi.com

Steric Influence: The isocyanate group is linear, which might suggest a minimal steric profile. However, its reactivity with various reagents and the potential for interactions with adjacent substituents can introduce steric considerations. masterorganicchemistry.com In the case of this compound, the isocyanate group is positioned between a chloro and a methoxy (B1213986) substituent (in relation to the available positions for substitution), which could sterically hinder the approach of an electrophile to the positions ortho to it.

Impact of Chloro and Methoxy Substituents on Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is a result of the interplay between the directing effects of the chloro, methoxy, and isocyanate groups.

The methoxy group (-OCH3) is a powerful activating group and an ortho-, para- director. libretexts.org It donates electron density to the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate when substitution occurs at the ortho and para positions. This activating effect is substantial, with a methoxy group increasing the rate of electrophilic substitution significantly compared to benzene. libretexts.org

The chloro group (-Cl) is a deactivating group but is also an ortho-, para- director. It is deactivating because its inductive electron-withdrawing effect outweighs its resonance electron-donating effect. However, the lone pairs on the chlorine atom can stabilize the positive charge of the arenium ion intermediate at the ortho and para positions through resonance.

The isocyanate group (-NCO) , as previously mentioned, is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In this compound, the positions for electrophilic attack are influenced by the combined effects of these three groups. The powerful activating and ortho-, para-directing effect of the methoxy group is expected to dominate. The methoxy group is at position 1, the chloro group at position 2, and the isocyanate group at position 4. The positions ortho to the methoxy group are 2 and 6. Position 2 is blocked by the chloro group. Position 6 is ortho to the methoxy group and meta to the isocyanate group, making it an electronically favorable position for attack. The position para to the methoxy group is 5, which is ortho to the chloro group and ortho to the isocyanate group. Due to the strong activating effect of the methoxy group, substitution is most likely to be directed to the positions it activates, primarily position 6.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-OCH3 Activating Ortho, Para
-Cl Deactivating Ortho, Para

Considering the substitution pattern of this compound, the most probable site for electrophilic attack is position 6, which is ortho to the strongly activating methoxy group and meta to the deactivating isocyanate group.

Kinetic and Thermodynamic Considerations Governing Reaction Mechanisms

The kinetics and thermodynamics of reactions involving this compound will be governed by the stability of reactants, intermediates, transition states, and products. While specific experimental data for this compound is scarce, general principles can be applied.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For electrophilic aromatic substitution, the relative stability of the possible isomeric products will influence the product distribution under thermodynamic control. The formation of a thermodynamically stable product is favored. In many cases, the para isomer is thermodynamically more stable than the ortho isomer due to reduced steric hindrance. However, for this compound, the substitution pattern is constrained, and the formation of the product with the new substituent at position 6 is likely to be both kinetically and thermodynamically favored due to the dominant directing effect of the methoxy group.

Studies on the thermodynamics of substituted benzenes can provide insights. For instance, thermochemical measurements of substituted phenols and catechols have been used to determine their standard molar enthalpies of formation and to analyze intramolecular interactions. researchgate.net Such data, if available for this compound, would be invaluable for a quantitative understanding of its reaction thermodynamics.

Reactivity Profiles and Transformational Pathways of 2 Chloro 4 Isocyanato 1 Methoxybenzene

Nucleophilic Addition Reactions at the Isocyanate Moiety

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom due to the significant electronegativity of the adjacent nitrogen and oxygen atoms. This polarity makes it a prime target for a wide range of nucleophiles, leading to the formation of stable addition products.

The reaction of isocyanates with alcohols or phenols is a fundamental method for the synthesis of carbamates, commonly known as urethanes. This addition reaction involves the attack of the hydroxyl group's lone pair of electrons on the electrophilic carbon of the isocyanate. The process is often catalyzed by bases or organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), to increase the reaction rate. google.com

The general mechanism involves the alcohol's oxygen atom attacking the isocyanate carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to form the stable urethane (B1682113) product. The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. While specific studies on 2-Chloro-4-isocyanato-1-methoxybenzene are not extensively detailed in publicly available literature, its reactivity is expected to be analogous to other substituted aryl isocyanates. For instance, related methoxyphenyl isocyanates are known to react efficiently with polyols in the production of polyurethanes. guidechem.com

Table 1: Illustrative Reaction of an Aryl Isocyanate with an Alcohol

Reactant 1Reactant 2ProductConditionsNotes
4-Methoxyphenyl isocyanateEthanolEthyl N-(4-methoxyphenyl)carbamateCatalyst (e.g., DBTDL), organic solvent (e.g., Toluene), Room Temp. to mild heatingA standard method for urethane synthesis. guidechem.com

The reaction between an isocyanate and an amine (primary or secondary) is a highly efficient and widely used method for the synthesis of substituted urea (B33335) derivatives. This reaction is typically rapid and exothermic, often proceeding to completion at room temperature without the need for a catalyst. google.com The nucleophilic nitrogen of the amine attacks the isocyanate carbon, followed by a rapid proton transfer to yield the corresponding N,N'-disubstituted or N,N,N'-trisubstituted urea.

This transformation is a cornerstone in the synthesis of numerous biologically active compounds and materials. A patent describes the reaction of an isocyanate derived from 4-acetylamino-5-chloro-2-methoxy benzoyl azide (B81097) with 1-benzylpiperazine (B3395278) in dichloromethane (B109758) at room temperature, which resulted in the corresponding urea derivative in high yield, illustrating the facile nature of this reaction with complex amines. google.com

Table 2: Representative Reactions for the Formation of Urea Derivatives

Isocyanate ReactantAmine ReactantProduct TypeTypical SolventsReference
This compoundPrimary Amine (e.g., Aniline)N-(2-Chloro-4-methoxyphenyl)-N'-(phenyl)ureaDichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) google.com
This compoundSecondary Amine (e.g., Diethylamine)1-(2-Chloro-4-methoxyphenyl)-3,3-diethylureaDichloromethane (DCM), Tetrahydrofuran (THF) google.com

The interaction of isocyanates with carboxylic acids is more complex than with alcohols or amines. The initial step is the nucleophilic addition of the carboxylic acid to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride (B1165640). This intermediate can then follow several decomposition pathways.

Decarboxylation to form an amide: The mixed anhydride can lose carbon dioxide to generate an N-substituted amide. This pathway is favored under certain conditions, particularly with catalysts or at elevated temperatures. nih.gov

Dissociation and further reaction: The anhydride can dissociate back to the starting materials or react with another molecule of carboxylic acid to form a carboxylic anhydride and carbamic acid. The carbamic acid is unstable and decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically substituted urea. nih.gov

Consequently, the reaction of this compound with a carboxylic acid could potentially yield a mixture of the corresponding N-(2-chloro-4-methoxyphenyl)amide, the parent carboxylic anhydride, and 1,3-bis(2-chloro-4-methoxyphenyl)urea.

Reactions with carboxylic anhydrides can proceed, often in the presence of a catalyst, to form N-substituted imides. This reaction provides a route to cyclic imides if a dicarboxylic anhydride is used.

Cycloaddition Reactions Involving the Isocyanate Functionality

The cumulative double bonds in the isocyanate group allow it to participate in various pericyclic reactions, most notably cycloadditions. These reactions are valuable for the construction of heterocyclic ring systems.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered β-lactam (2-azetidinone) rings. This reaction is particularly effective with highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI). guidechem.comresearchtrends.net The reactivity of this compound in such reactions would depend on the electronic nature of the alkene partner. The reaction is believed to proceed through either a concerted pathway or a stepwise mechanism involving a zwitterionic intermediate. researchtrends.net This method is a key strategy for synthesizing the core structure of many important antibiotics. researchgate.net

In [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, the C=N bond of the isocyanate can act as the dipolarophile (the 2π component). It reacts with a 1,3-dipole to form a five-membered heterocycle. google.comoregonstate.edu Examples of 1,3-dipoles that can react with isocyanates include:

Nitrile oxides: Reaction with a nitrile oxide would yield a 1,2,4-oxadiazol-5-one derivative.

Azides: The cycloaddition with organic azides can lead to the formation of tetrazolinone derivatives.

These reactions provide a powerful and convergent route to a variety of heterocyclic systems, and the regioselectivity is governed by the electronic and steric properties of both the isocyanate and the 1,3-dipole. google.com

[2+4] Cycloadditions for N-Heterocycle Construction

The isocyanate functional group in this compound is a valuable synthon for the construction of nitrogen-containing heterocycles through cycloaddition reactions. Specifically, the C=N double bond of the isocyanate can participate as a dienophile in [2+4] cycloaddition reactions, also known as hetero-Diels-Alder reactions. In these reactions, the isocyanate reacts with a 1,3-diene to form a six-membered N-heterocyclic ring.

The reactivity of the isocyanate in this context is influenced by the electronic properties of its substituents. The reaction involves the interaction of the diene's highest occupied molecular orbital (HOMO) with the dienophile's lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups on the dienophile can lower the energy of the LUMO, accelerating the reaction. While specific studies detailing the participation of this compound in [2+4] cycloadditions are not extensively documented in the literature, its general reactivity can be predicted. The reaction with a simple diene, such as 1,3-butadiene, would be expected to yield a dihydropyridinone derivative, which can be a precursor to various other heterocyclic systems. The regioselectivity and stereoselectivity of such reactions would be governed by the specific diene and reaction conditions employed.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 2-Chloro-4-isocyanato-1-methoxybenzenemasterorganicchemistry.comyoutube.com

The benzene ring of this compound is substituted with three distinct functional groups: a methoxy (B1213986) group (-OCH₃), a chloro group (-Cl), and an isocyanato group (-NCO). These substituents significantly influence the reactivity of the ring towards electrophilic aromatic substitution (EAS) and direct the position of attack of incoming electrophiles. msu.edu

The directing effects of these groups are summarized below:

Methoxy group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Chloro group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because its lone pair electrons can stabilize the arenium ion intermediate through resonance.

Isocyanato group (-NCO): This is a deactivating group due to the electron-withdrawing nature of the nitrogen and oxygen atoms. It is a meta-director.

SubstituentPositionEffect on ReactivityDirecting InfluencePredicted Positions of Attack
-OCH₃1ActivatingOrtho, Para2 (blocked), 6
-Cl2DeactivatingOrtho, Para3, 5
-NCO4DeactivatingMeta2 (blocked), 6

Halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, would proceed via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com Based on the analysis of the substituent effects, the incoming halogen atom is predicted to substitute primarily at position 6. This position is strongly activated by the ortho-methoxy group. Substitution at positions 3 or 5, while directed by the existing chloro group, is less favored due to the lack of activation from the powerful methoxy group. The reaction conditions would need to be carefully controlled to prevent potential side reactions involving the isocyanate group.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com For this compound, the nitronium ion (NO₂⁺) electrophile would attack the most electron-rich position. As with halogenation, this is anticipated to be position 6. The product of this reaction would therefore be 2-chloro-1-methoxy-5-nitro-4-isocyanatobenzene. The presence of deactivating groups on the ring may require forcing conditions for the reaction to proceed efficiently. libretexts.org The synthesis of related compounds like 2-chloro-1-methoxy-4-nitrobenzene is well-established, indicating the feasibility of introducing a nitro group to a similarly substituted ring. nist.govnih.gov

Friedel-Crafts reactions attach acyl (R-C=O) or alkyl (R) groups to an aromatic ring. wikipedia.org These reactions typically employ an acyl halide or alkyl halide and a strong Lewis acid catalyst. studymind.co.uklibretexts.org The application of Friedel-Crafts reactions to this compound is expected to be challenging. The benzene ring is deactivated by both the chloro and isocyanato groups, which generally inhibits Friedel-Crafts reactions. youtube.com Furthermore, the isocyanate group and the methoxy group's oxygen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to undesired side reactions. youtube.com If the reaction were to proceed under specific conditions, the substitution would be expected at the most activated site, position 6, directed by the methoxy group. A two-step alternative involving Friedel-Crafts acylation followed by reduction is often a valuable strategy to obtain alkylated products while avoiding polyalkylation. organic-chemistry.org

Polymerization Reactions Initiated by this compound

Isocyanates are fundamental building blocks in polymer chemistry, most notably for the synthesis of polyurethanes. aidic.it The high reactivity of the isocyanate group (-NCO) with nucleophiles containing active hydrogen atoms, such as alcohols and amines, allows for the formation of urethane (-NH-C(O)-O-) and urea (-NH-C(O)-NH-) linkages, respectively. researchgate.net

Polyurethanes are polymers formed through the step-growth polymerization of di- or polyisocyanates with polyols (molecules with two or more hydroxyl groups). mdpi.com this compound, being a monofunctional isocyanate, cannot form a polymer chain on its own. Instead, it can act as a chain terminator or a modifier when included in a polyurethane formulation.

When introduced into a reaction mixture containing a diisocyanate and a polyol, this compound will react with the hydroxyl end-groups of the growing polymer chains. This reaction caps (B75204) the chain, preventing further polymerization at that end and thereby controlling the final molecular weight of the polyurethane. The incorporation of this molecule also introduces the chloro- and methoxy-substituted phenyl group as a side chain, which can be used to modify the physical and chemical properties of the final material, such as its solubility, thermal stability, or refractive index.

The fundamental reaction for the incorporation of this compound into a polyurethane structure is its reaction with a hydroxyl group, as illustrated with a generic diol below.

Reaction with a Diol
Reactant 1Reactant 2Product
This compoundHO-R-OH (A generic diol)A di-urethane compound (chain-capped)

Formation of Polyurea-Based Polymers

Polyureas are synthesized through the step-growth polymerization reaction between a diisocyanate and a diamine. rsc.org This reaction is typically rapid and can proceed at ambient temperatures without the need for a catalyst. mdpi.com For this compound, its reaction with a difunctional amine would lead to the formation of a polyurea.

The fundamental reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group, resulting in the formation of a urea linkage. This process is highly exothermic. mdpi.com The properties of the resulting polyurea, such as its mechanical strength and thermal stability, are influenced by the structure of both the isocyanate and the diamine monomers.

Side reactions can also occur during polyurea synthesis. One common side reaction is the formation of biuret (B89757) structures, where an isocyanate group reacts with a urea linkage. This leads to branching and crosslinking in the polymer, which can significantly affect the material's properties. nih.gov

Table 1: General Reaction Parameters for Polyurea Formation

Parameter Typical Conditions
Reactants Diisocyanate, Diamine
Stoichiometry Typically equimolar
Temperature Ambient to elevated
Catalyst Often not required

| Solvent | Aprotic solvents if needed |

This table presents generalized conditions for polyurea formation and may need to be optimized for specific monomers like this compound.

Investigations into Copolymerization Behavior

Copolymerization offers a versatile approach to tailor the properties of polymers. In the context of this compound, it could be copolymerized with other isocyanates or with different nucleophilic monomers to create copolymers with specific characteristics.

The copolymerization behavior is governed by the relative reactivities of the monomers involved. The electronic and steric effects of the chloro and methoxy substituents on this compound would influence its reactivity ratio in a copolymerization system. For instance, when copolymerizing with a more reactive isocyanate, the resulting copolymer might have a gradient or blocky structure depending on the reaction conditions.

The properties of the resulting copolymer, such as its glass transition temperature and solubility, would be dependent on the composition and sequence distribution of the monomer units in the polymer chain. nih.gov For example, incorporating a flexible aliphatic diamine as a comonomer would likely increase the flexibility of the resulting polyurea copolymer.

Table 2: Factors Influencing Copolymerization Behavior

Factor Influence
Monomer Reactivity Ratios Determines copolymer composition and microstructure
Reaction Temperature Affects reaction rates and potential side reactions
Monomer Feed Ratio Influences the final composition of the copolymer

| Catalyst (if used) | Can alter the relative reactivities of the monomers |

This table outlines general factors that would be critical in an investigation of the copolymerization behavior of this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Isocyanato 1 Methoxybenzene

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

The FT-IR spectrum of 2-Chloro-4-isocyanato-1-methoxybenzene is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties. The most prominent of these is the strong and sharp absorption band due to the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears in the 2280-2240 cm⁻¹ region. spectroscopyonline.comresearchgate.net The intensity of this peak is a result of the large change in dipole moment associated with this vibration.

The aromatic nature of the compound will be evidenced by several peaks. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. libretexts.orgorgchemboulder.com In-ring carbon-carbon stretching vibrations are expected to produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.orgorgchemboulder.com The presence of the methoxy (B1213986) group (-OCH₃) should give rise to two distinct C-O stretching bands. An asymmetrical C-O-C stretch is expected around 1250 cm⁻¹, while a symmetrical stretch should appear near 1040 cm⁻¹. bartleby.com The C-Cl stretching vibration for an aromatic chloride is predicted to be in the 850-550 cm⁻¹ region. libretexts.orglibretexts.org

Table 1: Predicted FT-IR Characteristic Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric Stretch 2280 - 2240 Strong, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C In-ring Stretch 1600 - 1400 Medium to Weak (multiple bands)
Methoxy (Ar-O-CH₃) Asymmetric C-O-C Stretch ~1250 Strong
Methoxy (Ar-O-CH₃) Symmetric C-O-C Stretch ~1040 Medium

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. For this compound, the Raman spectrum would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. While the asymmetric stretch of the isocyanate group is typically weak in the Raman spectrum, the symmetric -N=C=O stretch is expected to be strong. cdnsciencepub.com The aromatic ring vibrations, especially the C=C stretching modes, are also expected to produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The methoxy group (-OCH₃) should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom. acdlabs.com

The aromatic region of the spectrum (typically 6.5-8.0 ppm) will be more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons are in distinct chemical environments and will exhibit specific splitting patterns due to spin-spin coupling. The methoxy group is an electron-donating group, which tends to shield the ortho and para positions, shifting them upfield. youtube.com Conversely, the chloro and isocyanato groups are electron-withdrawing, causing a deshielding effect (downfield shift), particularly at the ortho and para positions relative to their own location. youtube.com Based on the combined effects of these substituents, a predicted assignment can be made. The proton adjacent to the isocyanate group is expected to be the most deshielded. The proton between the methoxy and chloro groups will also be significantly deshielded. The proton adjacent to the methoxy group will likely be the most shielded of the three.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (aromatic, adjacent to -NCO) 7.2 - 7.4 Doublet ~2-3 Hz (meta coupling)
H (aromatic, between -OCH₃ and -Cl) 7.0 - 7.2 Doublet of Doublets ~8-9 Hz (ortho), ~2-3 Hz (meta)
H (aromatic, adjacent to -OCH₃) 6.8 - 7.0 Doublet ~8-9 Hz (ortho coupling)

The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. researchgate.net The methoxy carbon (-OCH₃) will likely appear around 55-60 ppm. acdlabs.com

The chemical shifts of the six aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the chloro and isocyanato groups will be deshielded. The remaining aromatic carbons will have shifts determined by their position relative to all three substituents.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C (attached to -OCH₃) 155 - 160
C (attached to -Cl) 125 - 130
C (attached to -NCO) 130 - 135
C (aromatic, adjacent to -NCO and -Cl) 120 - 125
C (aromatic, adjacent to -OCH₃ and -NCO) 115 - 120
C (aromatic, adjacent to -OCH₃ and -Cl) 110 - 115
C (-OCH₃) 55 - 60

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this compound, the COSY spectrum would reveal the coupling network of the three aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This would allow for the direct assignment of the ¹³C signals for the three protonated aromatic carbons by correlating them with their already assigned ¹H signals. The methoxy protons' signal would correlate with the methoxy carbon signal.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. pitt.edu It is a critical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. pitt.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can achieve resolutions high enough to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net For this compound (C₈H₆ClNO₂), HRMS would be employed to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass. This high degree of confidence in identification is a key advantage of HRMS. mdpi.com

Table 1: Theoretical vs. Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆ClNO₂
Theoretical Monoisotopic Mass 183.0087 u
Expected Ion (e.g., [M+H]⁺) 184.0160 u

| Required Mass Accuracy | < 5 ppm |

This is an interactive data table based on theoretical calculations for the specified compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. shimadzu.com In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture on a GC column. hpst.cz The separated compound then enters the mass spectrometer, where it is ionized, and its mass spectrum is recorded. amazonaws.com The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns that help in structural elucidation. amazonaws.com While two different analytes might share a similar mass spectrum, their different retention times in the GC column can allow for their distinct analysis. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. pitt.eduresearchgate.net This method is ideal for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. researchgate.net In the analysis of isocyanates, LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity. researchgate.net For this compound, an LC-MS method would involve separating the compound on an HPLC column before it is introduced into the mass spectrometer. pitt.edu This separation minimizes interference from the sample matrix, making the interpretation of the mass spectrum more straightforward. researchgate.net

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays, it is possible to determine its three-dimensional molecular and crystal structure. This provides definitive information on bond lengths, bond angles, and conformation.

While X-ray diffraction is a powerful tool for unambiguous structure determination, publicly available X-ray diffraction data for this compound could not be located in the reviewed literature. Such a study would be invaluable for confirming its solid-state structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical and chemical industries. It separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. shimadzu.com For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.comsielc.com In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net

A potential HPLC method for analyzing this compound could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

Table 2: Illustrative HPLC Method Parameters for Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 5 µm particle size)
Mobile Phase Acetonitrile and Water Gradient
Detection UV-Vis or Photodiode Array (PDA) Detector
Flow Rate ~1.0 mL/min

| Injection Volume | ~10 µL |

This is an interactive data table illustrating a potential HPLC method.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a substituted aromatic compound such as this compound, GC provides a robust method for purity assessment, identification, and quantification in various matrices. The technique relies on the differential partitioning of the analyte between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas.

The successful analysis of this compound by GC is contingent on several factors, including the choice of the capillary column, the temperature programming of the oven, and the detector type. Given the presence of a polar isocyanate group and a moderately polar chloro-methoxy substituted benzene ring, a mid-polarity column is often optimal. Such columns facilitate the necessary interactions to achieve effective separation from potential impurities or related compounds, while minimizing peak tailing that can occur with highly polar or reactive analytes like isocyanates.

In a typical analysis, a sample containing this compound is vaporized in a heated injector port and swept onto the column by a carrier gas (e.g., helium or nitrogen). The oven temperature is then increased in a controlled manner to facilitate the elution of compounds based on their boiling points and interactions with the stationary phase. Less volatile compounds or those with stronger interactions will have longer retention times. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. An MS detector offers the added advantage of providing structural information, aiding in unequivocal identification.

While specific, detailed research findings on the gas chromatographic analysis of this compound are not extensively documented in publicly available literature, a representative analytical method can be described. The following table outlines a plausible set of GC parameters for the analysis of this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40-450 amu
Expected Retention Time Approximately 10-12 minutes

Computational Chemistry and Quantum Mechanical Studies of 2 Chloro 4 Isocyanato 1 Methoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed for its favorable balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Chloro-4-isocyanato-1-methoxybenzene, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to find the equilibrium geometry. nih.govscispace.com This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimized structure would reveal key geometric parameters. For instance, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) (-OCH₃) and isocyanate (-NCO) groups relative to the ring are of interest. The methoxy group is known to be slightly rotated out of the plane of the benzene ring in similar structures. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. ekb.eg A smaller gap generally suggests higher reactivity. For substituted benzenes, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is a π*-orbital. The electron-withdrawing nature of the chloro and isocyanato groups and the electron-donating nature of the methoxy group would influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometric and Electronic Properties from DFT Calculations

Property Predicted Value
C-Cl Bond Length ~1.74 Å
C-O (methoxy) Bond Length ~1.36 Å
N=C (isocyanate) Bond Length ~1.20 Å
C=O (isocyanate) Bond Length ~1.17 Å
HOMO Energy -7.0 to -8.0 eV
LUMO Energy -1.5 to -2.5 eV
HOMO-LUMO Gap 4.5 to 6.5 eV

Note: These are typical values based on calculations of similar aromatic compounds and may vary depending on the specific level of theory used.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be correlated with experimental data to aid in the assignment of vibrational modes.

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the isocyanate group (-N=C=O), which typically appear as a strong band in the IR spectrum around 2250-2280 cm⁻¹. researchgate.netnih.gov Other significant vibrations would include C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching.

Table 2: Predicted ajor Vibrational Frequencies and Their Assignments

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N=C=O Asymmetric Stretch 2250 - 2280
Aromatic C=C Stretch 1500 - 1600
C-O-C Asymmetric Stretch 1240 - 1280
C-O-C Symmetric Stretch 1020 - 1050
C-Cl Stretch 700 - 800

Note: These are approximate ranges based on literature for similar functional groups. Theoretical frequencies are often scaled to better match experimental values.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. However, it approximates the electron-electron repulsion by considering each electron in the average field of all other electrons, thus neglecting electron correlation. wikipedia.orgnumberanalytics.com Post-Hartree-Fock methods are a class of more sophisticated techniques that build upon the HF result to include electron correlation, leading to more accurate energies and properties. wikipedia.orgnumberanalytics.com

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). wikipedia.orgresearchgate.net These methods are computationally more demanding than DFT or HF but are often necessary for achieving high accuracy, especially for calculating reaction barriers and weak intermolecular interactions. numberanalytics.com For this compound, these methods could be used to obtain a more reliable prediction of the molecule's energy and electronic properties, serving as a benchmark for DFT results.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. ed.ac.ukmdpi.com This approach is particularly useful for understanding the properties of the compound in its liquid or solid state and for studying intermolecular interactions. uminho.ptutwente.nl

An MD simulation of this compound would require a force field, which is a set of parameters that describes the potential energy of the system. Force fields like GAFF (General Amber Force Field) can be used, sometimes with re-parameterization to accurately model the specific interactions of the isocyanate group. researchgate.netnsf.gov The simulation would track the positions and velocities of all atoms in a simulation box over time, allowing for the calculation of macroscopic properties such as density, viscosity, and diffusion coefficients.

Furthermore, MD simulations can provide detailed insights into the nature of intermolecular interactions. For this molecule, one could expect dipole-dipole interactions due to the polar C-Cl, C-O, and N=C=O bonds, as well as van der Waals interactions between the aromatic rings (π-π stacking). mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is achieved by correlating calculated molecular descriptors with experimentally measured reactivity data.

For a series of related aryl isocyanates, including this compound, a QSRR model could be developed to predict their reactivity towards a specific reaction, for example, with an alcohol. The molecular descriptors used in such a model could be derived from DFT calculations and might include:

Electronic Descriptors: HOMO and LUMO energies, partial atomic charges (especially on the isocyanate carbon), and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

By building a statistically significant model, the reactivity of new, untested aryl isocyanates could be predicted, thus guiding synthetic efforts.

Theoretical Prediction of Reaction Mechanisms and Energetic Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, the isocyanate group is the primary site of reactivity. nih.gov Theoretical methods can be used to model its reactions, such as the formation of urethanes via reaction with alcohols or the formation of ureas via reaction with amines. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Anisole (B1667542)

Applications and Material Science Implications of 2 Chloro 4 Isocyanato 1 Methoxybenzene Derivatives

Utilization in Polymer Chemistry and the Design of Advanced Materials

The primary application of 2-Chloro-4-isocyanato-1-methoxybenzene in material science is rooted in its function as a monomer for step-growth polymerization. The isocyanate (-NCO) group is highly reactive toward nucleophiles containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2), making it an ideal building block for polyurethanes and polyureas, respectively. wikipedia.orgwikipedia.org

Polyurethanes are synthesized through the addition reaction between a diisocyanate and a polyol, while polyureas are formed from the reaction of a diisocyanate with a polyamine. wikipedia.orgwikipedia.org As an aromatic isocyanate, this compound can be used to form the "hard segments" in these polymers, imparting rigidity and thermal stability. acs.org The properties of the resulting polymer are highly dependent on the chemical structure of the isocyanate monomer. acs.org

The specific substituents on the benzene (B151609) ring of this compound allow for the tailoring of polymer properties:

Aromatic Ring: The phenyl group introduces rigidity and stiffness into the polymer backbone, contributing to higher tensile strength and modulus compared to polymers made from aliphatic isocyanates. acs.org

Chloro Group: The presence of the chlorine atom can enhance the polymer's flame retardancy and chemical resistance. It also increases the polarity of the monomer unit, which can influence inter-chain interactions and solubility.

Methoxy (B1213986) Group: The methoxy group (-OCH3) is an electron-donating group that can affect the reactivity of the isocyanate. wikipedia.org It can also influence the polymer's physical properties, such as its refractive index and adhesion characteristics.

By incorporating this monomer into a polymer chain, manufacturers can create materials with a unique balance of thermal, mechanical, and chemical properties not achievable with standard diisocyanates like Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI). wikipedia.orgacs.org

Table 1: General Influence of Isocyanate Structure on Polymer Properties
Isocyanate TypeGeneral ReactivityResulting Polymer RigidityUV StabilityTypical Applications
Aromatic (e.g., MDI, TDI, this compound)High wikipedia.orgacs.orgHigh (Rigid, Hard Segments) acs.orgPoor (Tends to yellow) wikipedia.orgRigid/Flexible Foams, Elastomers, Adhesives l-i.co.uk
Aliphatic (e.g., HDI, IPDI)Lower wikipedia.orgLower (Flexible) wikipedia.orgGood (Non-yellowing) wikipedia.orgCoatings, Applications requiring color stability wikipedia.org

This compound is a monofunctional isocyanate, meaning it can act as a chain terminator or be used to create specific end-functionalized polymers. However, related difunctional derivatives would be instrumental in creating copolymers. By combining this specialized isocyanate with other diisocyanates and a variety of polyols or polyamines, chemists can synthesize functional copolymers. Polyurethanes and polyureas are themselves alternating copolymers. wikipedia.org The inclusion of the chloro and methoxy functional groups along the polymer chain creates opportunities for further reactions (post-polymerization modification) or imparts specific functionalities such as hydrophobicity, adhesion, or altered dielectric properties. This allows for the design of advanced materials where the polymer's capabilities are precisely engineered.

The tailored polymers derived from this compound have potential applications across a wide range of fields currently dominated by conventional polyurethanes and polyureas.

Coatings: Aromatic isocyanates are used for high-performance coatings. wikipedia.org The presence of the chloro and methoxy groups could improve adhesion to various substrates and enhance chemical or corrosion resistance, making it suitable for protective coatings on metal and concrete. wikipedia.org

Adhesives: Polyurethanes are known for their strong bonding properties. l-i.co.uk The polarity imparted by the chloro and methoxy substituents could enhance adhesive strength, particularly for bonding dissimilar materials.

Foams: Both rigid and flexible polyurethane foams are widely used for insulation and cushioning. l-i.co.uk The rigid structure of this aromatic isocyanate would be beneficial in formulating rigid foams with high thermal resistance.

Elastomers: When combined with long, flexible polyol chains, the rigid isocyanate-derived segments can act as physical cross-links, creating thermoplastic elastomers with high toughness and elasticity. l-i.co.uk

Role as Intermediates in Fine Chemical Synthesis

Beyond polymer science, the unique combination of reactive sites makes this compound a valuable intermediate or building block in organic synthesis.

The isocyanate group is a versatile functional group for the synthesis of nitrogen-containing heterocycles. Phenyl isocyanates can serve as a source of carbonyl groups in metal-free N-H and C-H carbonylation reactions to produce a variety of six-membered N-heterocyclic compounds. organic-chemistry.orgacs.org For example, reactions with appropriate substrates can yield quinazoline-2,4(1H,3H)-diones and other synthetically valuable heterocycles. acs.org

By using this compound in these synthetic routes, chemists can create novel heterocyclic structures that are substituted with the 2-chloro-4-methoxy-phenyl moiety. This allows for the generation of a library of new chemical entities with potential applications in medicinal chemistry and pharmacology, as heterocyclic cores are common in many drug molecules. organic-chemistry.orgresearchgate.net Isocyanates can also participate in cascade reactions to assemble complex 5- and 6-membered aromatic heterocycles. rsc.org

An organic building block is a small molecule that serves as a fundamental unit in the construction of larger, more complex molecules. benthamscience.com this compound exemplifies a multifunctional building block due to its distinct reactive centers.

The isocyanate group readily reacts with nucleophiles like alcohols and amines to form carbamate (B1207046) (urethane) and urea (B33335) linkages, respectively, which is a fundamental reaction in the synthesis of many pharmaceuticals and agrochemicals. ontosight.aimdpi.com

The aromatic ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing chloro group, allowing for regioselective electrophilic aromatic substitution reactions to add further complexity.

The chloro group can potentially be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, offering another site for molecular elaboration.

This trifecta of reactivity allows synthetic chemists to use this compound as a versatile starting point to build intricate molecular architectures with precision. benthamscience.com

Contribution to Advanced Chemical Methodologies

Derivatives of this compound represent a versatile class of reagents with significant potential for the advancement of chemical methodologies. The inherent reactivity of the isocyanate functional group, coupled with the specific electronic and steric properties imparted by the chloro and methoxy substituents on the benzene ring, makes these compounds valuable building blocks in various sophisticated applications. Their utility spans from the development of novel catalytic systems to the engineering of advanced materials with tailored surface properties. The strategic incorporation of this molecular framework allows for the precise control of chemical interactions at the molecular level, thereby contributing to the development of more efficient and selective chemical processes.

Ligand Design for Catalytic Systems

The isocyanate group of this compound serves as a highly reactive handle for the synthesis of a diverse range of ligands for metal-catalyzed reactions. Isocyanates are electrophilic and readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form stable urethane (B1682113), urea, and thiocarbamate linkages, respectively. wikipedia.org This reactivity allows for the covalent attachment of the 2-chloro-1-methoxybenzene moiety to molecules bearing suitable coordinating groups for metal ions.

The design of such ligands can be tailored to influence the steric and electronic environment of a metal center, thereby modulating its catalytic activity and selectivity. For instance, by reacting this compound with bifunctional molecules containing both a nucleophilic group (e.g., -OH or -NH2) and a donor atom for metal coordination (e.g., phosphorus, nitrogen, or sulfur), a wide array of potential ligands can be synthesized. The substituents on the aromatic ring—the electron-withdrawing chlorine atom and the electron-donating methoxy group—can further fine-tune the electronic properties of the resulting ligand and, consequently, the catalytic performance of its metal complex.

While direct catalytic applications of ligands derived from this compound are not extensively documented in dedicated studies, the principles of ligand synthesis via isocyanate chemistry are well-established. The following table illustrates potential ligand structures that could be synthesized from this compound and their intended catalytic applications.

Nucleophilic ReagentResulting LinkagePotential Ligand TypePotential Catalytic Application
2-(Diphenylphosphino)ethylamineUreaP,N-bidentate ligandCross-coupling reactions, hydrogenation
2-AminoethanethiolThioureaS,N-bidentate ligandOxidation reactions, asymmetric catalysis
2-AminophenolUreaO,N-bidentate ligandPolymerization, oxidation catalysis
HistamineUreaN,N-bidentate ligandAtom transfer radical polymerization

These examples highlight the modular approach to ligand design afforded by the reactivity of the isocyanate group, enabling the creation of a library of ligands with varied coordination spheres and electronic properties.

Functionalization of Surfaces and Nanomaterials

The high reactivity of the isocyanate group makes this compound and its derivatives excellent candidates for the functionalization of surfaces and nanomaterials. nih.gov Many inorganic and organic materials possess surface hydroxyl (-OH) or amine (-NH2) groups that can readily react with isocyanates to form stable covalent bonds. nih.govresearchgate.net This surface modification can dramatically alter the material's properties, such as its hydrophobicity, dispersibility in different media, and compatibility with other materials. nih.gov

For instance, the surfaces of silica (B1680970) nanoparticles, metal oxides, and carbon nanotubes can be functionalized with this compound. researchgate.netresearchgate.netnih.gov The attached 2-chloro-1-methoxybenzene moiety can then serve as a platform for further chemical transformations or impart specific functionalities to the material. This approach is crucial in the development of advanced composites, sensors, and drug delivery systems.

SubstrateSurface Functional GroupResulting Surface LinkageApplication of Functionalization
Silica NanoparticlesSilanol (-Si-OH)UrethaneImproved dispersion in organic polymers, stationary phase in chromatography. researchgate.netnih.gov
Carbon NanotubesCarboxyl (-COOH), Hydroxyl (-OH)Amide, UrethaneEnhanced compatibility with polymer matrices, creation of reactive sites for further modification. researchgate.net
Graphene OxideHydroxyl (-OH), EpoxideUrethaneImproved thermal stability and mechanical properties of polymer nanocomposites. researchgate.netnih.gov
Metal Oxide Surfaces (e.g., TiO2, Al2O3)Hydroxyl (-M-OH)UrethaneAltered surface energy, improved adhesion, catalyst support.

The covalent attachment of organic molecules via isocyanate chemistry provides a robust method for creating hybrid materials with tailored properties, opening up new avenues in materials science and nanotechnology.

Future Research Directions and Emerging Paradigms for 2 Chloro 4 Isocyanato 1 Methoxybenzene

Development of Novel Synthetic Routes with Enhanced Atom Economy and Environmental Sustainability

The industrial synthesis of aryl isocyanates, including 2-Chloro-4-isocyanato-1-methoxybenzene, has historically relied on the use of phosgene (B1210022), a highly toxic and hazardous chemical. rsc.orguniversityofcalifornia.edubiorizon.eu A primary focus of future research is the development of phosgene-free synthetic routes that are safer, more sustainable, and exhibit higher atom economy. rsc.orgnwo.nl

Several promising phosgene-free strategies are being explored for aryl isocyanates, which could be adapted for this compound:

Reductive Carbonylation: This approach involves the catalytic carbonylation of the corresponding nitroaromatic precursor, 2-chloro-1-methoxy-4-nitrobenzene, using carbon monoxide (CO). researchgate.netukessays.comresearchgate.net This method can be a one-step process to the isocyanate or proceed via a carbamate (B1207046) intermediate. universiteitleiden.nlnih.gov Research in this area will focus on developing more efficient, robust, and recyclable catalysts, potentially using heterogenized palladium complexes, to improve turnover numbers and frequencies under milder conditions. nih.govrsc.org

Thermal Decomposition of Carbamates: Isocyanates can be generated by the thermal cracking of carbamates, which themselves can be synthesized via non-phosgene methods. universiteitleiden.nlmdpi.com Future work could optimize the synthesis of the carbamate precursor derived from 2-chloro-4-amino-1-methoxybenzene and subsequently refine the pyrolysis conditions to maximize the yield and purity of the target isocyanate while minimizing side reactions. nwo.nlmdpi.com

Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 building block is a key goal of green chemistry. researchgate.netulisboa.pt Research is underway to develop efficient catalytic systems for the dehydration of carbamic acids, formed in situ from the corresponding amine (2-chloro-4-amino-1-methoxybenzene) and CO2, to yield the isocyanate. researchgate.netscholaris.ca This metal-free approach represents a particularly sustainable and attractive alternative to phosgene-based chemistry. scholaris.ca

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements offer established phosgene-free pathways to isocyanates from carboxylic acid derivatives or amides. beilstein-journals.org While often used in laboratory settings, future research could focus on adapting these reactions for larger-scale, potentially continuous, production, perhaps leveraging safer intermediate-generating strategies. google.com

The table below summarizes potential alternative synthetic routes warranting future investigation for this compound.

Synthetic RoutePrecursorKey Reagents/ConditionsAdvantagesResearch Focus
Reductive Carbonylation2-Chloro-1-methoxy-4-nitrobenzeneCarbon Monoxide (CO), Catalyst (e.g., Pd, Ru)Phosgene-free, potentially high atom economy. researchgate.netukessays.comCatalyst development, milder reaction conditions, catalyst recycling. nih.gov
Carbamate ThermolysisN-(2-Chloro-4-methoxyphenyl)carbamateHeatAvoids phosgene in the final step. mdpi.comEfficient carbamate synthesis, optimization of pyrolysis conditions.
CO2-based Synthesis2-Chloro-4-amino-1-methoxybenzeneCarbon Dioxide (CO2), Dehydrating agentUses renewable C1 source, non-toxic. researchgate.netulisboa.ptCatalyst/reagent development for efficient dehydration. scholaris.ca
Curtius Rearrangement2-Chloro-4-methoxybenzoyl azide (B81097)Heat or PhotolysisWell-established, clean reaction. google.comSafe handling of azide intermediates, process intensification.

Exploration of Unconventional Reactivity Modes and Catalytic Transformations

While the reaction of isocyanates with nucleophiles like alcohols and amines is well-established, future research will delve into less conventional reactivity patterns for this compound. The goal is to uncover novel transformations that can lead to new molecular scaffolds and functional materials.

Key areas for exploration include:

Catalytic Cycloaddition Reactions: Isocyanates are versatile partners in cycloaddition reactions. Future studies could explore novel catalytic systems, for example, using tetraarylstibonium cations, to promote the [2+2+2] cyclotrimerization to form isocyanurates or cycloadditions with epoxides to yield oxazolidinones. rsc.orgtue.nl Such reactions, when applied to this compound, could generate highly functionalized heterocyclic structures with potential applications in materials science and medicinal chemistry. Formal [4+1] cycloadditions with conjugated heterodienes also represent a promising avenue for synthesizing diverse heterocyclic systems. rsc.org

Transition Metal-Catalyzed C-H Functionalization: A paradigm-shifting area involves using the isocyanate group as a directing or receiving moiety in C-H activation/functionalization reactions. For instance, cobalt(III)-catalyzed C-H bond addition to isocyanates has been shown to be an atom-economic strategy for preparing amides. nih.gov Applying this methodology could enable the direct amidation of various C-H bonds using this compound as the amide source, bypassing traditional multi-step sequences.

Multicomponent Reactions (MCRs): Isocyanates are powerful reagents in MCRs, which allow for the construction of complex molecules in a single, efficient step. rsc.org Future work should focus on designing new MCRs that incorporate this compound to rapidly generate libraries of structurally diverse compounds, such as hydantoins or semicarbazones, for biological screening. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of reactive intermediates like isocyanates present significant safety and scalability challenges in traditional batch reactors. universityofcalifornia.edu Continuous flow chemistry offers a transformative solution by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. rsc.orgrsc.org

Future research will focus on integrating the synthesis of this compound into continuous flow platforms. vapourtec.com This approach is particularly advantageous for phosgene-free routes that involve hazardous intermediates like acyl azides, as the small reactor volumes and precise temperature control inherent to flow systems mitigate the risks of thermal runaways or explosions. universityofcalifornia.edugoogle.com

Key developments in this area will include:

Automated Reaction Optimization: Coupling flow reactors with automated liquid handlers and optimization algorithms (e.g., Bayesian optimization). This will allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to rapidly identify the optimal parameters for synthesis or subsequent derivatization reactions.

Robotic Library Synthesis: Utilizing automated flow platforms to synthesize combinatorial libraries of derivatives. By systematically varying nucleophilic partners (alcohols, amines, thiols) that are reacted with a continuously generated stream of this compound, researchers can rapidly produce large numbers of distinct molecules for structure-activity relationship (SAR) studies.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and impurity formation is crucial for process optimization and control. Advanced in situ spectroscopic techniques are powerful tools for achieving this by providing real-time data from within the reacting medium without the need for sampling. mt.com

For reactions involving this compound, Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited. The isocyanate group (–N=C=O) has a strong, sharp, and characteristic stretching vibration absorbance around 2250-2285 cm⁻¹, which is typically in a clear region of the mid-infrared spectrum. researchgate.net

Future research will leverage this spectroscopic handle in several ways:

Kinetic and Mechanistic Studies: By using fiber-optic Attenuated Total Reflectance (ATR) probes inserted directly into a batch or flow reactor, the disappearance of the isocyanate peak can be monitored continuously. mt.comresearchgate.net This allows for the precise determination of reaction rates, reaction orders, and activation energies for both the formation of the isocyanate and its subsequent reactions. azom.comresearchgate.net

Real-Time Process Control: In a manufacturing or automated flow setting, the real-time concentration data from in situ FTIR can be fed into a process control system. This enables the automated adjustment of reaction parameters (e.g., reagent flow rates, temperature) to maintain optimal conditions, ensure complete conversion, and guarantee consistent product quality. mt.com

Multi-technique Approaches: Combining in situ FTIR with other techniques like Raman or NMR spectroscopy can provide a more comprehensive picture of the reaction. While FTIR excels at monitoring the isocyanate group, other techniques can simultaneously track the concentration of other reactants, intermediates, and products, leading to a more complete mechanistic understanding.

Multiscale Computational Modeling and Data-Driven Discovery in Isocyanate Chemistry

Computational chemistry and data science are emerging as indispensable tools for accelerating chemical discovery and optimizing processes. researchgate.net Future research on this compound will increasingly rely on these in silico methods.

Key directions include:

Quantum Mechanical (QM) Modeling: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for both the synthesis and subsequent reactions of this compound. acs.org These calculations can predict transition state energies, elucidate reaction mechanisms, and explain the influence of substituents and catalysts on reactivity. mdpi.com For example, DFT can be used to screen potential catalysts for phosgene-free synthesis routes or to understand the regioselectivity of its reactions.

Process and Reactor Modeling: On a larger scale, computational fluid dynamics (CFD) can be used to model the performance of reactors used for isocyanate synthesis, particularly for exothermic reactions or thermal decompositions in flow systems. mdpi.com This allows for the optimization of reactor design and operating conditions to ensure efficient heat and mass transfer, thereby improving yield and safety before building a physical prototype. umsystem.edu

Data-Driven and Machine Learning Approaches: As more data on isocyanate reactivity becomes available, machine learning (ML) models can be trained to predict reaction outcomes, properties of new derivatives, or optimal synthetic conditions. researchgate.net For instance, an ML model could be developed to predict the reactivity of this compound with a wide range of novel nucleophiles, allowing researchers to prioritize the most promising candidates for experimental synthesis.

The integration of these computational and data-driven paradigms will enable a more predictive and efficient approach to the study of isocyanate chemistry, reducing the reliance on trial-and-error experimentation and accelerating the pace of innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-isocyanato-1-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential functionalization of a substituted benzene ring. A typical approach involves introducing the isocyanato group (-NCO) through phosgenation of a primary amine intermediate under anhydrous conditions (e.g., using triphosgene in dichloromethane at 0–5°C). The methoxy and chloro substituents are typically introduced via electrophilic substitution or Ullmann coupling, requiring precise temperature control (e.g., 50–80°C for methoxylation) .
  • Key Variables : Solvent polarity, reaction time, and stoichiometry of phosgenation agents significantly affect yield. Impurities such as urea derivatives may form if moisture is present during isocyanato group installation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the isocyanato group via asymmetric stretching at ~2270 cm⁻¹.
  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons split due to chlorine’s electron-withdrawing effect) .
  • GC-MS : Monitor purity and detect side products (e.g., dimerized isocyanates) using electron ionization at 70 eV .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology : Cross-reference experimental data with computational simulations (e.g., DFT-based NMR chemical shift predictions). For example, discrepancies in aromatic proton splitting patterns may arise from solvent effects or crystallographic packing, requiring single-crystal X-ray diffraction for unambiguous confirmation .
  • Case Study : A 2025 study noted conflicting FT-IR signals for isocyanato groups in polar solvents; this was resolved by comparing attenuated total reflectance (ATR) spectra under inert atmospheres to minimize hydrolysis .

Q. What strategies optimize regioselectivity in nucleophilic reactions involving the isocyanato group?

  • Methodology : Use steric and electronic directing groups. For instance, the methoxy group at position 1 enhances para-substitution via resonance donation, while the chloro group at position 2 deactivates ortho/para sites, favoring meta attack in aryl isocyanate reactions. Kinetic studies under varying temperatures (25–60°C) and catalysts (e.g., DBU for urea formation) can refine selectivity .

Q. How should researchers design stability studies for this compound under storage conditions?

  • Methodology : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The isocyanato group is prone to hydrolysis, forming amines or ureas; anhydrous storage with molecular sieves and argon blankets is critical. Degradation pathways are pH-dependent, with acidic conditions accelerating hydrolysis .

Guidelines for Handling Contradictory Data

  • Validation : Replicate experiments using independent synthetic routes (e.g., alternative phosgenation agents or protecting groups) .
  • Collaboration : Share raw data (e.g., crystallographic .cif files) via platforms like Zenodo to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.